molecular formula C8H9N3OS B11051214 Ethanethioic acid, oxo(phenylamino)-, hydrazide CAS No. 105736-40-1

Ethanethioic acid, oxo(phenylamino)-, hydrazide

Cat. No.: B11051214
CAS No.: 105736-40-1
M. Wt: 195.24 g/mol
InChI Key: LJQWFQRTEDTAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ethanethioic acid, oxo(phenylamino)-, hydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules, such as hydroxamic acids and macrocyclic enamides . In biology and medicine, it is studied for its potential cytotoxic and antimicrobial activities against selected human cancer cell lines and bacterial strains . Additionally, it has applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of ethanethioic acid, oxo(phenylamino)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can undergo cyclization reactions facilitated by heating in the presence of a base, leading to the formation of desired products . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its effects.

Properties

IUPAC Name

2-hydrazinyl-N-phenyl-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-11-8(13)7(12)10-6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQWFQRTEDTAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415426
Record name Ethanethioic acid, oxo(phenylamino)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105736-40-1
Record name Ethanethioic acid, oxo(phenylamino)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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